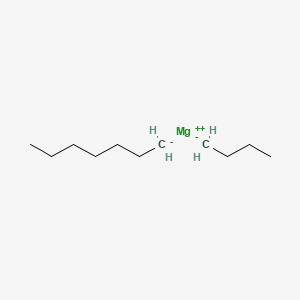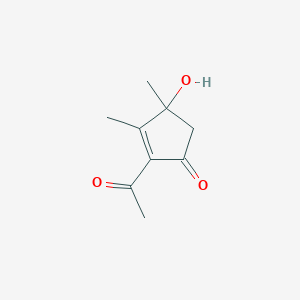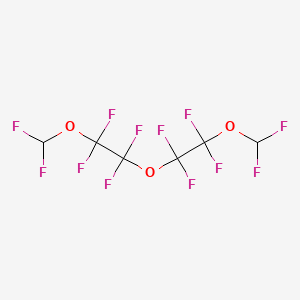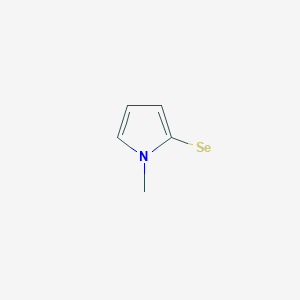![molecular formula C15H10INS B12581320 N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-71-6](/img/structure/B12581320.png)
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide is an organic compound with a complex structure that includes an iodine atom, a phenylethynyl group, and a methanethioamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves the reaction of N-(2-(phenylethynyl)phenyl)benzenesulfonamide with 4-methylbenzenesulfonyl iodide in an acetone solvent under blue LED light . This method leverages the high reactivity of the phenylethynyl group and the iodine atom to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and phenylethynyl groups.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioamide group to a methyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Phenylethynyl)phenyl)benzenesulfonamide
- N-[3-Iodo-2-(phenylethynyl)phenyl]formamide
Uniqueness
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide is unique due to the presence of the methanethioamide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the iodine atom and the phenylethynyl group also enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
647025-71-6 |
|---|---|
Fórmula molecular |
C15H10INS |
Peso molecular |
363.22 g/mol |
Nombre IUPAC |
N-[3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H10INS/c16-14-7-4-8-15(17-11-18)13(14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18) |
Clave InChI |
ZWLRMXCAKZBXHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C=CC=C2I)NC=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)


propanedinitrile](/img/structure/B12581284.png)

![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)

